molecular formula C22H28N4O3 B2450700 Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate CAS No. 1226432-74-1

Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate

Cat. No.: B2450700
CAS No.: 1226432-74-1
M. Wt: 396.491
InChI Key: NFGAGQLEGBMIHL-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a benzhydrylureido group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol or other suitable reagents under controlled conditions.

    Introduction of the Benzhydrylureido Group: This step involves the reaction of benzhydryl chloride with urea to form benzhydrylurea, which is then reacted with the piperazine derivative.

    Esterification: The final step involves the esterification of the carboxylate group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzhydrylureido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydrylureido group may facilitate binding to these targets, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-(3-benzhydrylamino)ethyl)piperazine-1-carboxylate
  • Methyl 4-(2-(3-diphenylureido)ethyl)piperazine-1-carboxylate
  • Methyl 4-(2-(3-benzylureido)ethyl)piperazine-1-carboxylate

Uniqueness

Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate is unique due to the presence of the benzhydrylureido group, which can impart specific binding properties and biological activities. This makes it distinct from other similar compounds that may lack this functional group or have different substituents.

Properties

IUPAC Name

methyl 4-[2-(benzhydrylcarbamoylamino)ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-29-22(28)26-16-14-25(15-17-26)13-12-23-21(27)24-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGAGQLEGBMIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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